![molecular formula C11H14N2 B3325639 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane CAS No. 2169087-71-0](/img/structure/B3325639.png)
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane
Overview
Description
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane, also known as PHT or PHNO, is a novel and potent dopamine D2 receptor agonist. It has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated various synthesis methods and structural analyses of compounds related to 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane. For instance, the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole was explored, highlighting the potential of these compounds in chemical research and development (Gilchrist, Lemos, & Ottaway, 1997). Another study focused on the structural characteristics of a 3-azabicyclo[3.2.0]heptane derivative, providing insights into its molecular geometry and crystal packing (Hijji, Benjamin, Benjamin, Butcher, & Jasinski, 2009).
Chemical Transformations
Chemical transformations involving azabicyclo[3.2.0]heptane derivatives have been studied, revealing methods for synthesizing various pyridine derivatives. This includes a proposed mechanism for the generation of pyridines through heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene (Hemming et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of 7-azabicyclo[2.2.1]heptane have been identified as potential ligands for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. This highlights the role of azabicyclo[3.2.0]heptane derivatives in the development of novel imaging agents (Gao et al., 2007).
Multicomponent Cascade Reactions
A novel multicomponent cascade reaction led to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. The study demonstrated that the formation of this bicyclic product is highly diastereoselective and predominantly affords one diastereoisomer. The synthesized azabicycloheptanes are essential pharmacophores, indicating their potential application in drug discovery and medicinal chemistry (Kriis et al., 2010).
Receptor Selective Agonists
Research into 3,6-diazabicyclo[3.2.0]heptanes has shown their potential as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. These studies focus on the binding affinity and agonist activity of these compounds, providing a basis for developing new treatments targeting specific receptor subtypes (Ji et al., 2007).
properties
IUPAC Name |
6-pyridin-4-yl-3-azabicyclo[3.2.0]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-12-4-2-8(1)10-5-9-6-13-7-11(9)10/h1-4,9-11,13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCDLKJDFPQWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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